molecular formula C18H15F3N2O3 B2988312 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 1260937-79-8

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2988312
CAS No.: 1260937-79-8
M. Wt: 364.324
InChI Key: AHRTYILNRPALTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a cyano group at the C2 position, a 4-hydroxy-3-methoxyphenyl moiety at the C3 position, and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen. This compound shares structural similarities with pharmacologically active propanamides, such as bicalutamide (an androgen receptor inhibitor) and TRPV1 antagonists, but differs in substituent patterns that may influence its physicochemical and biological properties .

Properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-6,8-9,12,24H,7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRTYILNRPALTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenylpropanamide structure. Key steps may include:

  • Condensation reactions: to form the amide bond.

  • Nucleophilic substitution reactions: to introduce the cyano group.

  • Electrophilic aromatic substitution reactions: to incorporate the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

The applications of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide are not explicitly detailed within the provided search results. However, the search results do provide information that can be used to infer potential applications, and related compounds with similar structures have demonstrated biological activities that may suggest possible research avenues.

Basic Information
The compound is also known as 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)propanamide . Other names and identifiers for this compound include:

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
  • PubChem CID: 1527552
  • Molecular Formula: C18H12ClF3N2O3
  • CAS: 1260937-79-8
  • Molecular Weight: 396.7 g/mol

Potential Applications and Research Directions

  • Anticonvulsant Activity:
    • Thiazole-bearing molecules, which share structural similarities with the target compound, have demonstrated anticonvulsant properties .
    • Further research could explore whether 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide possesses similar anticonvulsant activity .
  • Antimicrobial Activity:
    • Certain thiazole derivatives exhibit antimicrobial activity against bacteria such as S. aureus and B. thuringiensis .
    • The presence of a trifluoromethylphenyl group in the title compound might influence its antimicrobial potential, meriting investigation .
  • Antitumor Activity:
    • Thiazole-pyridine hybrids have shown anti-breast cancer efficacy .
    • Studies could assess whether the compound exhibits antitumor activity against cancer cell lines such as PC3, MCF-7, Hep-2, and HepG2 .
  • Medicinal Chemistry:
    • Fluorine-containing compounds are of interest in medicinal chemistry due to the unique properties that fluorine imparts .
    • The trifluoromethyl group present in the compound may enhance its biological activity, metabolic stability, or bioavailability .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Substituents Key Structural Features CAS/Reference
Target Compound C2: Cyano; C3: 4-hydroxy-3-methoxyphenyl; N: 3-(trifluoromethyl)phenyl Polar phenolic and cyano groups; trifluoromethyl enhances lipophilicity Not explicitly provided
3-(4-Hydroxy-3-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)-N-(3-(Trifluoromethyl)Phenyl)Propanamide C2: Tetrazolyl; C3: 4-hydroxy-3-methoxyphenyl; N: 3-(trifluoromethyl)phenyl Tetrazole replaces cyano; increased hydrogen-bonding capacity 483995-89-7
Bicalutamide C2: Hydroxy; C3: (4-fluorophenyl)sulfonyl; N: 4-cyano-3-(trifluoromethyl)phenyl Sulfonyl group enhances steric bulk; clinical use in prostate cancer 90357-06-5
(2R)-3-(4-Cyanophenoxy)-N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-2-Hydroxy-2-Methylpropanamide C2: Hydroxy; C3: 4-cyanophenoxy; N: 4-cyano-3-(trifluoromethyl)phenyl Stereospecific R-configuration; dual cyano groups 1132656-73-5

Key Observations:

  • Cyano vs. Tetrazole: The target compound’s cyano group at C2 contrasts with the tetrazolyl group in CAS 483995-89-5. Tetrazoles enhance metabolic stability and hydrogen-bonding capacity, whereas cyano groups contribute to electron-withdrawing effects and compact molecular size .
  • Sulfonyl vs.
  • Stereochemistry : The R-configuration in the compound from highlights the role of stereochemistry in pharmacokinetics, a factor absent in the target compound due to lack of chiral centers .

Key Observations:

  • Catalysts: Triethylamine and pyridine are common in sulfonamide synthesis (), but the target compound’s synthesis may require alternative catalysts for cyano group incorporation.
  • Purity : High purity (96–99%) in sulfonamide derivatives () suggests rigorous purification protocols, which would be critical for the target compound to minimize impurities like nitro or methyl analogues (e.g., impurities in ) .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Melting Point (°C) logP (Calculated) Notable Features Reference
TRPV1 Antagonists (Compounds 43–48) 63–114 N/A Varied cycloalkyl groups affect crystallinity
3-Ferrocenylmethoxy-2-Hydroxy-2-Methyl-N-(4-Nitro-3-Trifluoromethylphenyl)Propanamide N/A +12 (correction factors for H-bonding, resonance) High lipophilicity due to ferrocenyl and nitro groups
Target Compound Not reported Estimated lower than ferrocenyl analogue Polar hydroxy and methoxy groups reduce logP N/A

Key Observations:

  • Melting Points: TRPV1 antagonists with bulkier substituents (e.g., cyclohexylmethoxy) exhibit higher melting points (108–114°C), suggesting that the target compound’s phenolic and cyano groups may lower its melting point .
  • logP : The ferrocenyl compound’s high logP (+12) underscores the impact of substituents on lipophilicity. The target compound’s polar groups likely result in lower logP, favoring aqueous solubility .

Biological Activity

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C18H18F3N2O4
  • Molecular Weight : 364.35 g/mol
  • CAS Number : 1260937-79-8
  • Purity : ≥95%

The compound's biological activity is primarily attributed to its structural features, which include a cyano group and multiple aromatic moieties. These characteristics enhance its interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that related compounds within the same structural family exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives with similar functional groups have demonstrated IC50 values as low as 4.2 μM against A375 melanoma cells .
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide may share these properties.
  • Antiviral Properties :
    • Recent studies have highlighted the potential of related compounds as antiviral agents, particularly against viral infections involving reverse transcriptase . The structural similarities suggest that this compound may also exhibit antiviral activity.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50 or EC50)Reference
AnticancerA375 Cell Line4.2 μM
AntiviralReverse Transcriptase Inhibition0.20 μM
Anti-inflammatoryCytokine Inhibition AssayNot specified

Discussion

The diverse biological activities observed in related compounds suggest that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide could be a promising candidate for further pharmacological exploration. Its structural features may allow for significant interactions with various biological targets, warranting more detailed studies to elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide, and how is its structure validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging the reactivity of the cyano and trifluoromethyl groups. For example, a propanamide backbone can be functionalized using a trifluoromethylphenyl amine intermediate. Post-synthesis, structural validation requires:
  • 1H/19F NMR : To confirm substituent positions and coupling patterns (e.g., trifluoromethyl singlet at ~-60 ppm in 19F NMR) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ or FAB+ modes) .
  • IR Spectroscopy : To identify functional groups like -OH (broad peak ~3200 cm⁻¹) and cyano (sharp ~2200 cm⁻¹) .

Q. What physicochemical properties are critical for experimental design with this compound?

  • Methodological Answer : Key properties include:
  • LogP : Predict hydrophobicity using computational tools (e.g., Molinspiration) with correction factors for hydrogen bonding (+3 CM per bond) and steric effects (-2 CM for branching) .
  • Solubility : Test in DMSO or aqueous buffers (with <1% DMSO for biological assays) .
  • Stability : Monitor degradation via HPLC under varying pH/temperature .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

  • Methodological Answer :
  • Core Modifications : Replace the methoxy group with halogens or bulkier substituents to assess steric/electronic effects on target binding .
  • Propanamide Backbone : Introduce methyl or cyclopropyl groups to evaluate conformational rigidity (e.g., analogs in showed enhanced activity with cyclopropyl) .
  • Biological Assays : Use TRPV1 antagonist or androgen receptor binding assays (see for protocols) .

Q. How can discrepancies in calculated vs. experimental logP values be resolved?

  • Methodological Answer : Discrepancies often arise from intramolecular interactions (e.g., hydrogen bonding between -OH and cyano groups). Address this by:
  • Empirical Adjustments : Apply +12 CM correction factors (e.g., +3 CM per H-bond, -2 CM for branching) .
  • Chromatographic Validation : Use reverse-phase HPLC with a C18 column and isocratic elution to measure retention time vs. standards .

Q. What advanced analytical methods ensure purity and identity in complex matrices?

  • Methodological Answer :
  • HPLC-PDA/MS : Detect impurities at 0.1% levels using USP-grade methods (e.g., USP 35 protocols for related propanamides) .
  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns if stereoisomers are present (e.g., highlights enantiomer-specific activity) .
  • X-ray Crystallography : Confirm solid-state structure (as in for analogous compounds) .

Q. How can researchers evaluate the compound's mechanism of action and off-target effects?

  • Methodological Answer :
  • Target Profiling : Use kinase/GPCR panels or CRISPR screens to identify primary targets .
  • Metabolomics : Track metabolic stability using liver microsomes and LC-MS to identify degradation pathways .
  • In Silico Docking : Model interactions with proteins like PPARα (see for antagonist design) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.